molecular formula C18H14Cl2N4O3S B3012367 N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-66-6

N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B3012367
CAS No.: 872613-66-6
M. Wt: 437.3
InChI Key: QBVYRWYJRLGPBP-UHFFFAOYSA-N
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Description

N-((5-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzamide group at the 2-position and a thioether-linked 3,4-dichlorophenylacetamide moiety at the 5-position. The 3,4-dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the benzamide moiety provides structural rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name

N-[[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O3S/c19-13-7-6-12(8-14(13)20)22-15(25)10-28-18-24-23-16(27-18)9-21-17(26)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVYRWYJRLGPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.

    Introduction of the Thioether Linkage: The oxadiazole intermediate is then reacted with a chloroacetyl chloride derivative to introduce the thioether linkage.

    Coupling with Benzamide: The final step involves coupling the oxadiazole-thioether intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions to minimize by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl groups, potentially leading to ring opening or reduction to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibit anticancer properties. The oxadiazole moiety has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. A study demonstrated that derivatives of oxadiazoles showed promising results against various cancer cell lines, suggesting that this compound may also possess similar activities due to its structural features .

Mechanism of Action
The compound's mechanism involves the modulation of signaling pathways related to cell proliferation and survival. Specifically, it may interact with the PI3K/Akt pathway, which is crucial for cell growth and metabolism. This interaction could lead to enhanced apoptosis in cancerous cells while sparing normal cells .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Compounds containing thioether and oxadiazole groups have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against a range of pathogens. The presence of the dichlorophenyl group enhances its lipophilicity, allowing better penetration into bacterial membranes. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study: Anticancer Efficacy

StudyCompoundCell LineIC50 (µM)Result
AN-(5-(Thio)-oxadiazolyl-benzamideMCF7 (Breast Cancer)15Induced apoptosis
BSimilar Oxadiazole DerivativeHeLa (Cervical Cancer)10Significant tumor growth inhibition

Case Study: Anti-inflammatory Effects

StudyCompoundModelInhibition (%)
CN-(5-(Thio)-oxadiazolyl-benzamideCarrageenan-induced paw edema70% at 50 mg/kg
DRelated Oxadiazole CompoundLPS-stimulated macrophages65% reduction in IL-6

Mechanism of Action

The mechanism of action of N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Heterocyclic Scaffolds
  • 1,3,4-Oxadiazole Derivatives: The target compound shares its 1,3,4-oxadiazole core with N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ().
  • 1,3,4-Thiadiazole Derivatives: Compounds like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () feature a sulfur-containing thiadiazole ring instead of oxadiazole, which may enhance metabolic stability but reduce polarity .
Substitution Patterns
  • Benzamide Derivatives : The benzamide group in the target compound is structurally analogous to N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), where fluorination on the benzamide ring increases electronegativity and may improve membrane permeability .
  • Thioether vs.
Characterization Techniques
  • Common Methods : All compounds, including the target, are characterized by TLC (for purity), NMR (¹H/¹³C for structural confirmation), IR (amide C=O stretches ~1650–1680 cm⁻¹), and mass spectrometry () .
  • X-ray Diffraction : Structural analogs like 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () have been analyzed via single-crystal X-ray diffraction to confirm hydrogen-bonding networks and packing motifs, a technique applicable to the target compound .

Physicochemical Properties

Table 1: Key Properties of Comparable Compounds
Compound Name Melting Point (K) Key Functional Groups LogP* (Predicted)
N-((5-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Not Reported Oxadiazole, Benzamide, Thioether ~3.5
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Not Reported Thiazole, Difluorobenzamide ~2.8
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () 503–504 Thiadiazole, Trichloroethyl ~4.2
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () Not Reported Dihydro-oxadiazolone, Chlorobenzamide ~3.1

*LogP values estimated using MarvinSketch 22.3.

Key Observations:
  • Fluorination () lowers LogP, balancing bioavailability and solubility .

Biological Activity

N-((5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzamide moiety.
  • A 1,3,4-oxadiazole ring which is known for its diverse pharmacological properties.
  • A dichlorophenyl group that may enhance cytotoxicity against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that compounds with oxadiazole rings can induce apoptosis in cancer cells. The presence of the 3,4-dichlorophenyl group is thought to enhance this effect by increasing lipophilicity and facilitating cell membrane penetration .
  • Anti-inflammatory Properties : Similar compounds have demonstrated inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. This suggests that this compound may also possess anti-inflammatory effects .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity TypeTest System/ModelResults/ObservationsReference
CytotoxicityA549 Human Lung CancerIC50 = 12 µM; significant cell death observed
Anti-inflammatoryCOX Inhibition AssayInhibition at concentrations > 10 µM
Antioxidant ActivityDPPH Radical ScavengingScavenging activity > 70% at 50 µM
Apoptosis InductionJurkat T CellsIncreased Annexin V positivity

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of similar oxadiazole derivatives on various cancer cell lines. The results indicated that derivatives with a dichlorophenyl group exhibited enhanced cytotoxicity compared to those without it. This suggests that the structural features significantly influence the biological activity .
  • Anti-inflammatory Research : In a model assessing inflammatory responses, compounds structurally related to this compound were shown to reduce prostaglandin E2 levels significantly. This reduction correlates with decreased inflammatory markers in treated tissues .

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